molecular formula C15H22O2 B048645 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone CAS No. 124755-19-7

6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone

Cat. No.: B048645
CAS No.: 124755-19-7
M. Wt: 234.33 g/mol
InChI Key: QRQJVVYMEPKXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Locapred is a synthetic corticosteroid with potent glucocorticoid activity and weak mineralocorticoid activity. It is primarily used for its anti-inflammatory and immunosuppressive properties. Locapred is commonly used in the treatment of various dermatological conditions, including atopic dermatitis, psoriasis, and other corticosteroid-responsive dermatoses .

Preparation Methods

Locapred, also known as desonide, is synthesized through a series of chemical reactions. The synthetic route involves the modification of the steroid nucleus to introduce the necessary functional groups. The process typically includes steps such as oxidation, reduction, and esterification. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Locapred undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions include various hydroxylated, carbonylated, and halogenated derivatives of Locapred .

Scientific Research Applications

Locapred has a wide range of scientific research applications, including:

Mechanism of Action

Locapred exerts its effects by binding to cytosolic glucocorticoid receptors This complex then migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genesThese proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid .

Comparison with Similar Compounds

Locapred is unique among corticosteroids due to its nonfluorinated structure, which contributes to its lower potency and reduced risk of side effects compared to fluorinated corticosteroids. Similar compounds include:

Locapred’s lower potency makes it suitable for use in sensitive areas of the skin and for long-term treatment, reducing the risk of adverse effects such as skin atrophy and systemic absorption .

Properties

IUPAC Name

2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylidenecyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-7-11(14(2,3)4)13(17)12(8-10)15(5,6)9-16/h7-8,16H,1,9H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQJVVYMEPKXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154478
Record name 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124755-19-7
Record name 6-Tert-butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohexadienone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124755197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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